

Alisertib Combination Therapy: Phase I Trial Designs and Outcomes

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Compound Focus: Alisertib

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The table below summarizes the design and results from recent phase I clinical trials of **Alisertib** in combination with other anticancer agents.

Trial & Combination Therapy	Recommended Phase 2 Dose (RP2D) / Maximum Tolerated Dose (MTD)	Dose-Limiting Toxicities (DLTs)	Most Common Grade ≥ 3 TRAEs	Efficacy (Response Evaluable Patients)
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| **Alisertib + Gemcitabine** (*NCT01924260*) [1] | **Alisertib: 50 mg BID**, Days 1-3, 8-10, 15-17 Gemcitabine: **1000 mg/m²**, Days 1, 8, 15 *Cycle length: 28 days* [1] | Neutropenia (at DL3 & DL4) [1] | **Neutropenia (54%)** Thrombocytopenia Leukopenia Anemia [1] | **PR: 9% (2/22) SD: 64% (14/22) Median PFS: 4.1 months** [1] | | **Alisertib + TAK-228 (mTOR Inhibitor)** (*Preclinical & Phase I*) [2] [3] | **Alisertib: 30 mg BID**, Days 1-7 TAK-228: **2 mg daily**, continuous dosing *Cycle length: 21 days* [2] [3] | Not specified in abstract | **Neutropenia** Fatigue, Nausea Rash, Mucositis Alopecia [2] [3] | Preclinical models showed significant tumor growth inhibition and increased apoptosis with the combination [3]. | | **Alisertib + Irinotecan** (*NCT01923337*) [4] | **Alisertib: 20 mg BID**, Days 1-3 & 8-10 Irinotecan: **100 mg/m²**, Days 1 & 8 *Cycle length: 21 days* [4] | Diarrhea, Dehydration, Neutropenia [4] | Hematologic and Gastrointestinal toxicities [4] | **PR: 9% (1/11)** in a patient with small cell lung cancer [4]. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these studies, here are the detailed methodologies.

Clinical Trial Design and Dose Escalation

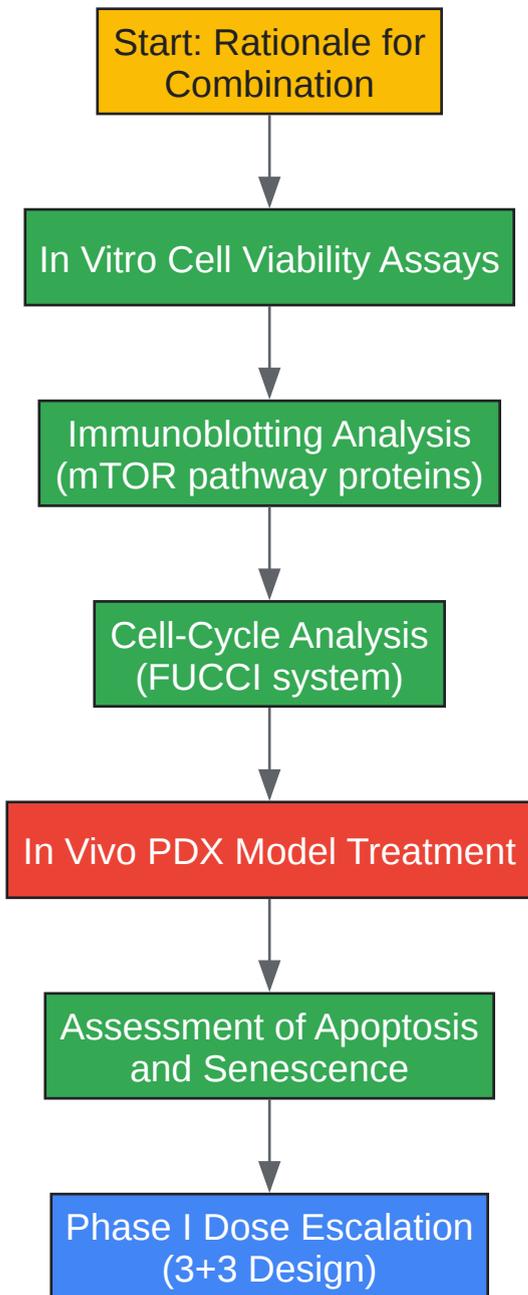
- **General Study Design:** These were open-label, phase I trials with a dose escalation phase followed by an expansion cohort in specific cancers (e.g., pancreatic adenocarcinoma) [1] [4].
- **Dose Escalation Method:** The trials employed a standard "**3 + 3**" design [1] [3]. In this rule-based design:
 - Three patients are enrolled at a given dose level.
 - If **0 of 3** experience a DLT, escalation proceeds to the next dose level.
 - If **1 of 3** experiences a DLT, three additional patients are enrolled at that same dose level.
 - If **≤1 of 6** experience a DLT, escalation continues. The MTD is exceeded if **≥2 of 3** or **≥2 of 6** patients experience a DLT [5].
- **Definition of DLT:** Typically included any Grade 3+ non-hematologic toxicity (not reversible to Grade ≤2 within 96 hours), Grade 4 neutropenia lasting >96 hours or associated with fever, and Grade 4 thrombocytopenia [1] [4].

Patient Selection Criteria

- **Key Inclusion Criteria:**
 - Advanced solid tumors refractory to standard treatment.
 - ECOG Performance Status of 0-2.
 - Adequate bone marrow, hepatic, and renal function [1] [4].
- **Key Exclusion Criteria:**
 - History of Gilbert's syndrome (due to **Alisertib** metabolism via glucuronidation) [1] [4].
 - Known strong CYP3A4 inducers or inhibitors [4].
 - Active or symptomatic brain metastases [1].

Preclinical Assessment Workflow (TAK-228 Combination Study) [3]

The following diagram outlines the key experiments used to establish the rationale for the **Alisertib** and TAK-228 combination trial.



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Detailed Preclinical Methods [3]:

- **Cell Viability Assays:** TNBC cell lines were treated with **Alisertib** alone and in combination with TAK-228. Proliferation was assessed after 96 hours using the **CellTiter-Glo Luminescent Cell Viability Assay**.
- **Immunoblotting Analysis:** Treated cells were lysed, and proteins were electrophoresed. Membranes were probed with antibodies against mTOR pathway markers (S6RP, pS6RP, 4EBP1, p4EBP1) and developed using an Odyssey Infrared Imaging System.

- **Cell-Cycle Analysis:** Cells transduced with the **FUCCI (fluorescent ubiquitination-based cell-cycle indicator)** system were treated and monitored via live-cell microscopy to track cell-cycle phase transitions in real-time.
- **In Vivo PDX Models:** TNBC Patient-Derived Xenograft (PDX) models were randomized into treatment groups (vehicle, TAK-228, **Alisertib**, combination). Tumor volumes were measured twice weekly, and tumor growth inhibition (TGI) was calculated.

Key Considerations for Protocol Development

- **Therapeutic Window for Targeted Agents:** While the RP2D for **Alisertib** with gemcitabine was 50 mg BID, its combination with TAK-228 had a lower MTD (30 mg BID) [1] [2]. This highlights the need for combination-specific dose finding, as the maximum feasible dose may not always be the most effective, especially for targeted therapies [6].
- **Overlapping Toxicity Profile:** The primary DLT across combinations was **neutropenia**, with significant gastrointestinal toxicity (diarrhea, mucositis) also observed [1] [2] [4]. Proactive monitoring and supportive care plans are essential.
- **Pharmacodynamic Biomarkers:** Preclinical data suggests "**% aligned spindles (AS)**" is a robust, sustained pharmacodynamic marker for Aurora A inhibition, more viable than mitotic index (MI) for defining dose-response in clinical trials [7]. Incorporating such biomarkers can help determine the biologically effective dose.

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